Cas no 1643586-52-0 (1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)-)

1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)-, is a functionalized aromatic dicarboxylic acid derivative featuring an imidazole substituent at the 5-position. This compound is of interest in coordination chemistry and materials science due to its ability to act as a versatile linker in metal-organic frameworks (MOFs) and other supramolecular structures. The presence of both carboxylate and imidazole groups provides multiple coordination sites, enabling the formation of stable, porous networks with tunable properties. Its rigid aromatic core ensures structural integrity, while the imidazole moiety introduces potential for further functionalization or catalytic activity. This compound is particularly useful in applications requiring precise control over molecular architecture, such as gas storage, catalysis, or sensor development.
1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- structure
1643586-52-0 structure
Product name:1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)-
CAS No:1643586-52-0
MF:C11H8N2O4
MW:232.192
MDL:MFCD34165659
CID:4466219
PubChem ID:122226325

1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)-
    • 5-(1H-imidazol-1-yl)-1,3-Benzenedicarboxylic acid
    • 5-(1H-Imidazol-1-yl)isophthalic acid
    • YSWG422
    • 5-(imidazol-1-yl)benzene-1,3-dicarboxylic acid
    • 5-imidazol-1-ylbenzene-1,3-dicarboxylic acid
    • 5-(1h-imidazol-1-yl) isophthalic acid
    • 1643586-52-0
    • BS-45082
    • CS-0110781
    • F74013
    • 5-(1H-imidazol-1-yl)benzene-1,3-dicarboxylic acid
    • MDL: MFCD34165659
    • Inchi: InChI=1S/C11H8N2O4/c14-10(15)7-3-8(11(16)17)5-9(4-7)13-2-1-12-6-13/h1-6H,(H,14,15)(H,16,17)
    • InChI Key: ADZVGTMYBJBONV-UHFFFAOYSA-N
    • SMILES: C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 232.04840674g/mol
  • Monoisotopic Mass: 232.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.4Ų
  • XLogP3: 0.7

Experimental Properties

1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
ML3716927-5g
1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)-
1643586-52-0 98%
5g
¥5000 2023-11-08
1PlusChem
1P01XD8S-100mg
5-(1H-Imidazol-1-yl)isophthalic acid
1643586-52-0 98%
100mg
$25.00 2024-06-19
eNovation Chemicals LLC
Y1239426-1g
5-(1H-Imidazol-1-yl)isophthalic acid
1643586-52-0 98%
1g
$185 2025-02-25
eNovation Chemicals LLC
Y1239426-100mg
5-(1H-Imidazol-1-yl)isophthalic acid
1643586-52-0 98%
100mg
$80 2025-02-25
Ambeed
A1227407-100mg
5-(1H-Imidazol-1-yl)isophthalic acid
1643586-52-0 98%
100mg
$25.0 2025-02-20
AstaTech
F74013-1/G
5-(1H-IMIDAZOL-1-YL)ISOPHTHALIC ACID
1643586-52-0 95%
1g
$154 2023-09-18
AstaTech
F74013-0.25/G
5-(1H-IMIDAZOL-1-YL)ISOPHTHALIC ACID
1643586-52-0 95%
0.25g
$97 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181421-1g
5-(1H-Imidazol-1-yl)isophthalic acid
1643586-52-0 98%
1g
¥1056.00 2023-11-21
Aaron
AR01XDH4-1g
5-(1H-Imidazol-1-yl)isophthalic acid
1643586-52-0 98%
1g
$138.00 2025-02-12
1PlusChem
1P01XD8S-1g
5-(1H-Imidazol-1-yl)isophthalic acid
1643586-52-0 98%
1g
$129.00 2024-06-19

Additional information on 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)-

Comprehensive Overview of 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- (CAS No. 1643586-52-0)

The compound 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- (CAS No. 1643586-52-0) is a highly specialized aromatic dicarboxylic acid derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science. Its unique molecular structure, featuring both a benzenedicarboxylic acid backbone and an imidazole substituent, makes it a versatile intermediate for various applications. Researchers and industry professionals are increasingly exploring its potential in drug development, polymer chemistry, and catalysis, aligning with the growing demand for high-performance materials and bioactive molecules.

One of the key reasons behind the rising interest in 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- is its role in the synthesis of advanced metal-organic frameworks (MOFs). MOFs are porous materials with exceptional surface areas and tunable properties, making them ideal for gas storage, separation technologies, and sensing applications. The incorporation of the imidazole moiety into the benzenedicarboxylic acid structure enhances the coordination chemistry of the compound, enabling the design of MOFs with improved stability and functionality. This aligns with the current trend in sustainable technology, where MOFs are being explored for carbon capture and hydrogen storage solutions.

In the pharmaceutical sector, 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- serves as a valuable building block for the development of novel drug candidates. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. By combining this heterocycle with a dicarboxylic acid core, researchers can create derivatives with enhanced solubility, bioavailability, and binding affinity. Recent studies have highlighted its potential in designing inhibitors for inflammatory and infectious diseases, addressing the global need for new therapeutic agents.

Another area where 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- shows promise is in the development of high-performance polymers. The compound’s dual functional groups allow for polymerization reactions that yield materials with exceptional thermal stability and mechanical strength. These polymers are being investigated for use in electronics, coatings, and aerospace applications, where durability and performance under extreme conditions are critical. The integration of imidazole into the polymer backbone also introduces opportunities for creating smart materials with stimuli-responsive properties.

From a synthetic chemistry perspective, the preparation of 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- involves multi-step organic transformations, often starting from commercially available precursors like 5-nitroisophthalic acid. Modern synthetic routes emphasize green chemistry principles, such as the use of catalytic methods and solvent-free conditions, to minimize environmental impact. This resonates with the broader industry shift toward sustainable and eco-friendly manufacturing practices, a topic frequently searched by professionals and academics alike.

Analytical characterization of 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods ensure the purity and structural integrity of the compound, which is crucial for its application in high-stakes industries like pharmaceuticals and advanced materials. Quality control is a recurring theme in user queries, underscoring the importance of reliable analytical data in research and development.

Looking ahead, the demand for 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- is expected to grow as its applications expand into emerging fields such as nanotechnology and renewable energy. Its adaptability and functional diversity make it a cornerstone in the design of next-generation materials and bioactive compounds. For researchers and manufacturers, staying abreast of the latest advancements in its synthesis and utilization will be key to unlocking its full potential.

In summary, 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- (CAS No. 1643586-52-0) represents a cutting-edge compound with broad applicability across multiple scientific disciplines. Its unique structural features and versatile reactivity position it as a critical component in the development of innovative solutions for some of today’s most pressing challenges. Whether in drug discovery, material science, or sustainable technology, this compound continues to inspire new research directions and industrial applications.

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